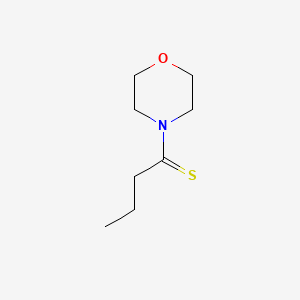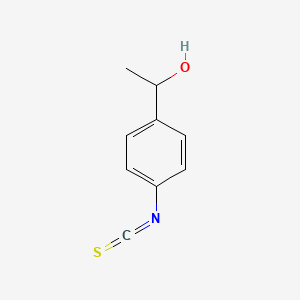
1-(4-Isothiocyanatophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isothiocyanatophenyl)ethan-1-ol is an organic compound with the molecular formula C9H9NOS It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isothiocyanatophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzaldehyde with ethylene glycol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure maximum yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isothiocyanatophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Thiourea derivatives.
Scientific Research Applications
1-(4-Isothiocyanatophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Isothiocyanatophenyl)ethan-1-ol involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the ethan-1-ol moiety.
4-Isothiocyanatobenzyl alcohol: Similar structure with a benzyl alcohol group instead of ethan-1-ol.
4-Isothiocyanatophenylacetic acid: Contains an acetic acid group instead of ethan-1-ol.
Uniqueness: 1-(4-Isothiocyanatophenyl)ethan-1-ol is unique due to the presence of both an isothiocyanate group and an ethan-1-ol moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
352439-92-0 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(4-isothiocyanatophenyl)ethanol |
InChI |
InChI=1S/C9H9NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5,7,11H,1H3 |
InChI Key |
RLAVVXPJKUGUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N=C=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


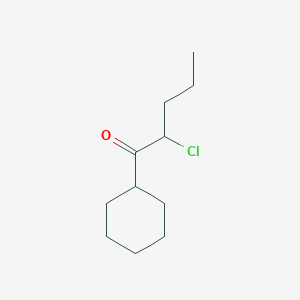

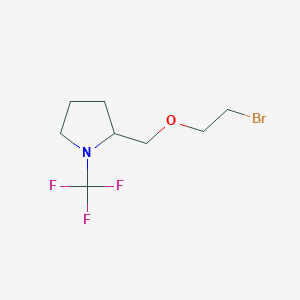
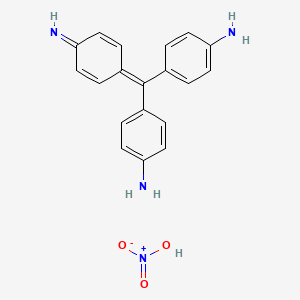
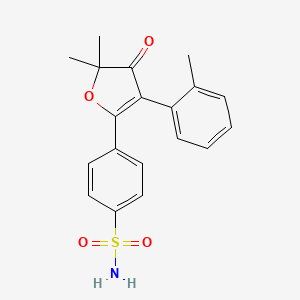
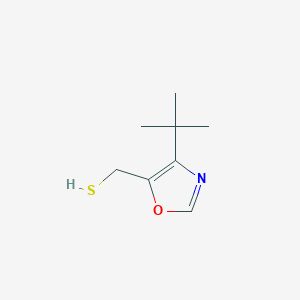
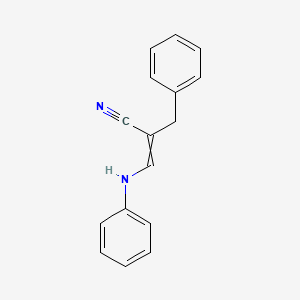
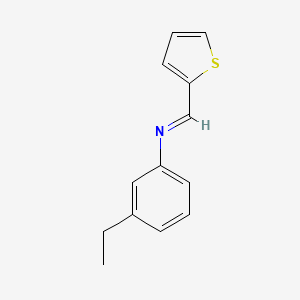
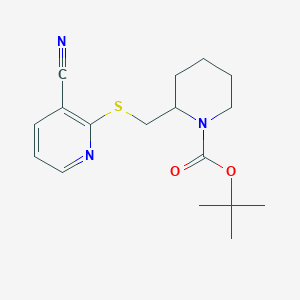
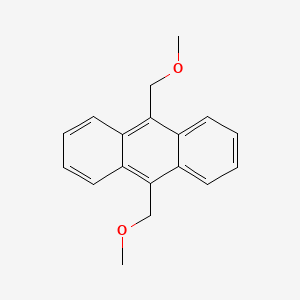
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)

